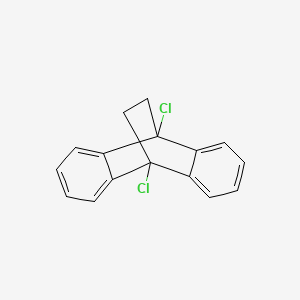
9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two chlorine atoms attached to the 9 and 10 positions of the anthracene ring system, which is further modified by the addition of an ethano bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where an anthracene derivative reacts with a suitable dienophile in the presence of a catalyst. The reaction conditions typically include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions include substituted anthracene derivatives, quinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydro-9,10-ethanoanthracene: Lacks the chlorine atoms, making it less reactive in substitution reactions.
9,10-Dichloroanthracene: Does not have the ethano bridge, resulting in different chemical properties.
9,10-Dihydro-9,10-dimethyl-9,10-ethanoanthracene: Contains methyl groups instead of chlorine atoms, leading to different reactivity .
Eigenschaften
CAS-Nummer |
65736-80-3 |
|---|---|
Molekularformel |
C16H12Cl2 |
Molekulargewicht |
275.2 g/mol |
IUPAC-Name |
1,8-dichlorotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C16H12Cl2/c17-15-9-10-16(18,12-6-2-1-5-11(12)15)14-8-4-3-7-13(14)15/h1-8H,9-10H2 |
InChI-Schlüssel |
CMJWEKBCDRUTPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C3=CC=CC=C3C1(C4=CC=CC=C42)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Propanedinitrile, [(4-iodophenyl)methylene]-](/img/structure/B14490727.png)
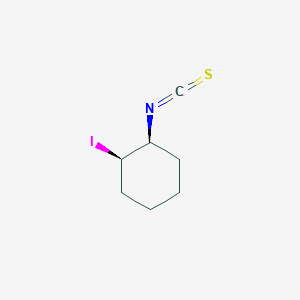
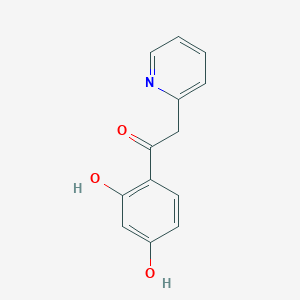

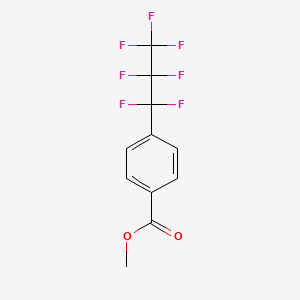
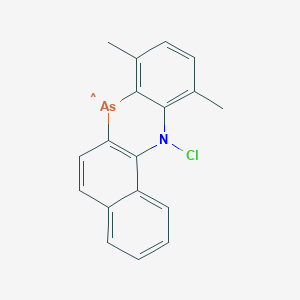
![{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride](/img/structure/B14490768.png)
![{2-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B14490770.png)
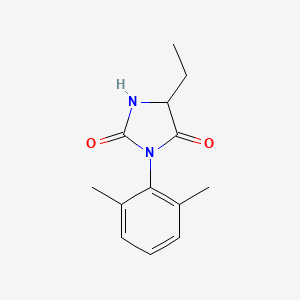
![[1,1'-Biphenyl]-2-ylphosphonic acid](/img/structure/B14490793.png)
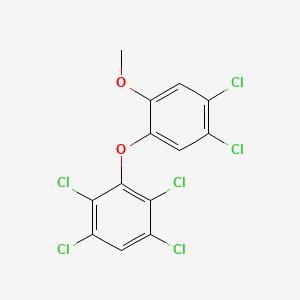
![2-Methoxy-4-{3-[(2-methylpropyl)amino]-3-oxoprop-1-en-1-yl}phenyl acetate](/img/structure/B14490808.png)
